molecular formula C36H40N4O3S3 B2859501 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 524695-05-4

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide

Cat. No.: B2859501
CAS No.: 524695-05-4
M. Wt: 672.92
InChI Key: YAAHCCHLJACHBJ-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C36H40N4O3S3 and its molecular weight is 672.92. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide and its derivatives have been explored for their potential in inhibiting enzymes and treating cancer. For example, benzothiazole derivatives have shown effectiveness as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), an enzyme critical in cancer development (Borzilleri et al., 2006). Additionally, some derivatives have exhibited potent in vivo activities as antipsychotic agents, showing promise in treating mental health disorders (Norman et al., 1996).

Biological and Chemical Synthesis

Research into the synthesis and characterization of benzothiazole and related compounds has been substantial. For instance, the synthesis of benzothiazoles and thiazolopyridines through electrochemical methods has been reported, which is significant for pharmaceutical and organic material production (Qian et al., 2017). Moreover, derivatives like N-(phenylsulfonyl)acetamide have shown potential antimalarial activity and have been characterized for their ADMET properties (Fahim & Ismael, 2021).

Environmental and Analytical Applications

These compounds have also found use in environmental and analytical sciences. For example, they've been used in the development of selective detection techniques for toxic benzenethiols and biologically active aliphatic thiols, crucial in chemical and biological sciences (Wang et al., 2012).

Electrochemistry and Materials Science

In the field of electrochemistry and materials science, benzothiazole derivatives have been utilized. The exploration of thiadiazolo[3,4-c]pyridine as an electron acceptor has led to the development of novel green electrochromic polymers with low bandgap, showcasing potential in advanced material applications (Ming et al., 2015).

Antimicrobial Activity

Furthermore, these compounds have been investigated for their antimicrobial properties. Synthesized heterocyclic compounds containing benzothiazole derivatives have shown antibacterial activities against both gram-positive and gram-negative bacteria, as well as antifungal activities (Patel & Patel, 2015).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N4O3S3/c1-24(2)20-40(21-25(3)4)46(42,43)28-16-14-27(15-17-28)34(41)38-36-33(35-37-30-12-8-9-13-31(30)44-35)29-18-19-39(23-32(29)45-36)22-26-10-6-5-7-11-26/h5-17,24-25H,18-23H2,1-4H3,(H,38,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAHCCHLJACHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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